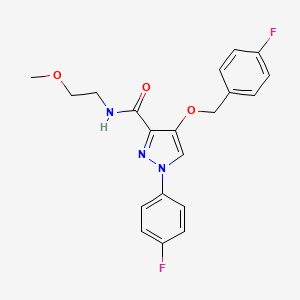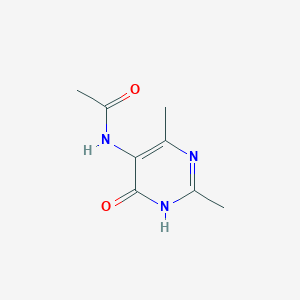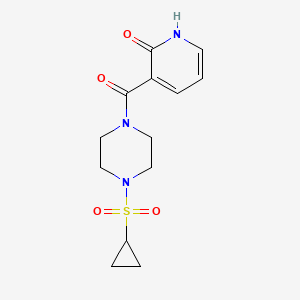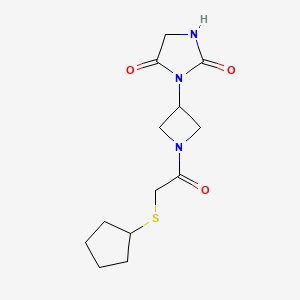![molecular formula C10H12N2O2 B2773956 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2200689-31-0](/img/structure/B2773956.png)
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring and a 6-methylpyridin-2-yl group . Pyrrolidin-2-one, also known as pyrrolidone, is a common scaffold in medicinal chemistry, and it’s used to obtain compounds for the treatment of various diseases . The 6-methylpyridin-2-yl group is a type of substituted pyridine, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, followed by the attachment of the 6-methylpyridin-2-yl group . The exact methods would depend on the specific reactions used and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the 6-methylpyridin-2-yl group. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and it has a carbonyl group (=O) attached to one of the carbon atoms . The 6-methylpyridin-2-yl group is a pyridine ring with a methyl group (-CH3) attached to the 6-position and is connected to the pyrrolidin-2-one ring via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidin-2-one ring and the 6-methylpyridin-2-yl group could potentially undergo various chemical reactions, such as substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Coordination Chemistry and Ligand Synthesis
Compounds with pyridinyl and pyrrolidinone groups have been extensively studied for their coordination chemistry and as ligands in synthesizing complex molecules. They play a significant role in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, demonstrating their versatility in coordination chemistry and potential applications in materials science and biology (Halcrow, 2005).
Catalysis and Water Oxidation
Similar compounds are crucial in catalysis, including water oxidation, where they form part of the catalytic systems that facilitate the oxygen evolution reaction. This application is critical for energy conversion and storage technologies, particularly in developing efficient and sustainable solar fuels (Zong & Thummel, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12-7)14-8-5-6-11-10(8)13/h2-4,8H,5-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUONLKFYMOZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2773878.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)

![(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773882.png)
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)

